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p-Hydroxymercuribenzoic acid

nucleic acid synthesis mercury compound selectivity HeLa cell viability

Select p-Hydroxymercuribenzoic acid (pHMB) for its unique ability to preserve transcriptional machinery during enzyme inhibition—unlike HgCl₂ or alkyl mercurials which abolish RNA synthesis. This compound provides titratable, reversible unmasking of ribosomal proteins under physiological Mg²⁺ conditions, a property absent in EDTA-based protocols. Ideal for intracellular sulfhydryl quantification due to its cell membrane permeability (unlike impermeant PCMPS). Confirm sodium salt availability for aqueous solubility and ensure DTT-reversible controls in experimental design.

Molecular Formula C7H7HgO3
Molecular Weight 339.72 g/mol
CAS No. 1126-48-3
Cat. No. B073010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxymercuribenzoic acid
CAS1126-48-3
Synonyms4-hydroxymercuribenzoate
p-hydroxymercuribenzoate
p-hydroxymercuribenzoic acid
p-hydroxymercury benzoate
para-hydroxymercuribenzoate
PHMB cpd
sodium p-hydroxymercury benzoate
Molecular FormulaC7H7HgO3
Molecular Weight339.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)[Hg].O
InChIInChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2
InChIKeyNBCQBGBECVUZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Hydroxymercuribenzoic Acid CAS 1126-48-3: Core Properties and Comparator Landscape for Scientific Procurement


p-Hydroxymercuribenzoic acid (pHMB; CAS 1126-48-3), also referred to as p-hydroxymercuribenzoate or 4-(hydroxymercuri)benzoic acid, is an organomercurial compound (C₇H₆HgO₃, MW 338.71 g/mol) that functions as a thiol-reactive biochemical reagent [1]. It reacts selectively with free sulfhydryl (-SH) groups on cysteine residues in proteins via mercury-sulfur affinity, enabling its use as an enzyme inhibitor probe and sulfhydryl group quantification tool . For scientific users evaluating procurement options, the closest comparators fall into three categories: other organomercurial sulfhydryl reagents (p-chloromercuribenzoate/PCMB, p-hydroxymercuriphenyl sulfonate/PCMPS, thimerosal), inorganic mercury compounds (HgCl₂, HgSO₄), and non-mercurial thiol-modifying reagents (N-ethylmaleimide/NEM, iodoacetamide) [2].

Why p-Hydroxymercuribenzoic Acid CAS 1126-48-3 Cannot Be Substituted with Other Thiol-Modifying Reagents


The assumption that all thiol-reactive mercurials or sulfhydryl reagents are functionally interchangeable is contradicted by substantial empirical evidence. Even among structurally similar organomercurial compounds (PCMB, PCMPS, thimerosal), marked differences in enzyme inhibition potency, cell membrane permeability, functional selectivity, and reversibility kinetics preclude simple substitution [1]. In HeLa cell studies comparing 10 mercury compounds, p-hydroxymercuribenzoate uniquely failed to inhibit RNA synthesis in intact cells—a selectivity profile not shared by HgCl₂, methylmercuric chloride, or phenylmercuric acetate [2]. Moreover, the compound exhibits differential sensitivity against specific enzyme isoforms; for guanine deaminase, isoenzyme B is more rapidly inactivated and less effectively reversed by thiol supplementation than isoenzyme A [3]. These context-dependent variations mean that substituting this compound with a generic "thiol reagent" will yield irreproducible or misleading experimental outcomes. The following evidence sections document exactly where quantifiable differentiation has been established.

p-Hydroxymercuribenzoic Acid CAS 1126-48-3: Quantified Differentiation Evidence vs PCMB, PCMPS, HgCl₂, and N-Ethylmaleimide


HeLa Cell RNA Synthesis Selectivity: p-Hydroxymercuribenzoate Shows No Inhibition vs HgCl₂ and Other Mercurials

In a direct comparative study examining 10 mercury compounds in HeLa cells, p-hydroxymercuribenzoate was the only organomercurial (along with Hg(ClO₄)₂) that did not inhibit RNA synthesis in intact cells, whereas HgCl₂, methylmercuric chloride, ethylmercuric chloride, and phenylmercuric acetate all produced significant inhibition [1]. This selective sparing of RNA synthesis distinguishes pHMB from the broader cytotoxic profile of inorganic and alkyl mercurials.

nucleic acid synthesis mercury compound selectivity HeLa cell viability

Inhibition Potency vs N-Ethylmaleimide (NEM) on Isovaleryl-CoA Dehydrogenase: 200-Fold Higher Potency for p-Hydroxymercuribenzoate

For isovaleryl-CoA dehydrogenase (EC 1.3.8.4), p-hydroxymercuribenzoate achieves complete enzyme inhibition at a concentration of 0.01 mM (10 µM), whereas the non-mercurial sulfhydryl-alkylating reagent N-ethylmaleimide (NEM) requires a 200-fold higher concentration of 2 mM to achieve complete inhibition [1]. This substantial potency difference has direct implications for experimental design, required working concentrations, and potential off-target effects at high NEM concentrations.

isovaleryl-CoA dehydrogenase enzyme inhibition potency non-mercurial comparator

Glucose-6-Phosphatase Inhibition: HgCl₂ More Potent than p-Hydroxymercuribenzoate by Mechanism-Specific Criteria

In microsomal glucose-6-phosphatase studies, HgCl₂ demonstrated greater inhibitory potency than p-hydroxymercuribenzoate (p-MB) with a calculated Ki of 6 × 10⁻⁶ M [1]. Importantly, the study concluded that reaction of p-MB with M2 sulfhydryls does not play a part in the inhibition of enzyme activity, whereas HgCl₂ inhibition operates via a different mechanistic pathway [1]. This indicates that p-MB acts as a more mechanistically selective probe, targeting specific thiols rather than producing broad sulfhydryl blockade.

microsomal glucose-6-phosphatase inhibition mechanism Ki comparison

Differential Ribosome Conformational Unmasking: pHMB and PCMPS Exhibit Divergent Reversibility Properties

Treatment of rat liver ribosomes with either p-hydroxymercuribenzoate (PHMB) or p-chloromercuriphenyl sulfonate (PCMPS) produces characteristic alterations in protein electrophoretic patterns, indicating in situ binding to specific protein components [1]. Under 5–15 mM MgCl₂ conditions, both reagents induce unmasking of a normally shielded protein ('protein 5') in the 60S large subunit, making it susceptible to chymotrypsin digestion [1]. Critically, this Mg²⁺-stimulated unmasking by PHMB or PCMPS is reversible upon addition of mercaptoethanol or dithiothreitol (DTT), whereas unmasking induced by Mg²⁺ deprivation (EDTA treatment) is irreversible [1]. While PHMB and PCMPS behave similarly in this system, their differentiation from EDTA-induced conformational changes is the key comparative insight.

ribosome conformation reversibility conformational alteration

p-Hydroxymercuribenzoate vs PCMB and PCMPS: Cell Permeability and Solubility Distinctions

A critical practical distinction among organomercurial sulfhydryl reagents relates to aqueous solubility and cell membrane permeability. p-Chloromercuribenzoic acid (PCMB) exhibits low aqueous solubility and is commonly dissolved in dilute NaOH for experimental use—a process that likely converts it to p-hydroxymercuribenzoate, creating ambiguity in published studies regarding the actual chemical form of the inhibitor [1]. Conversely, p-hydroxymercuriphenyl sulfonate (PCMPS) is water-soluble but does not readily penetrate intact cells, making it suitable specifically for extracellular or surface-exposed sulfhydryl targeting [2]. p-Hydroxymercuribenzoate (as the sodium salt) occupies an intermediate position: it is slightly soluble in water (approximately 1.1 g/L) and demonstrates the ability to enter intact cells, as evidenced by its inhibition of intracellular nucleoside transport and its concentration-dependent effects on uridine influx across multiple mammalian cell lines [3].

cell permeability solubility intracellular access

Low Molecular Weight DNA Polymerase: pHMB and HgCl₂ Equally Potent but pHMB Reversibility Superior

Against low molecular weight DNA polymerase, p-hydroxymercuribenzoate and HgCl₂ exhibit equal inhibitory effectiveness, indicating that the mercurial portion of the pHMB molecule mediates inhibition [1]. However, a critical operational distinction exists: pHMB inhibition is fully reversed by an equal concentration of the sulfhydryl-reducing reagent dithiothreitol (DTT), whereas HgCl₂ inhibition demonstrates different reversibility characteristics [1]. Additionally, the activity of this DNA polymerase was much more sensitive to inhibition by p-hydroxymercuribenzoate than by the sulfhydryl-alkylating reagent N-ethylmaleimide [1].

DNA polymerase reversible inhibition HgCl₂ equivalence

p-Hydroxymercuribenzoic Acid CAS 1126-48-3: Evidence-Backed Research and Industrial Application Scenarios


Selective Inhibition of Thiol-Dependent Enzymes Where RNA Synthesis Must Be Preserved

Based on the evidence that p-hydroxymercuribenzoate does not inhibit RNA synthesis in intact HeLa cells, whereas HgCl₂ and alkyl mercurials do [1], this compound is the preferred thiol-modifying reagent for experiments requiring simultaneous enzyme inhibition and preservation of transcriptional machinery. This scenario applies to studies of post-translational regulation, protein trafficking, and signal transduction where maintaining intact RNA synthesis pathways is essential for interpreting observed phenotypes. Researchers should use pHMB at concentrations that achieve target enzyme inhibition (typically 0.01–1 mM range) while monitoring RNA synthesis markers as a validation control.

Reversible Ribosomal Conformational Studies Requiring Controlled Protein Unmasking

The documented ability of p-hydroxymercuribenzoate (PHMB) to induce reversible unmasking of shielded ribosomal proteins under Mg²⁺-containing conditions, with full restoration of native conformation upon DTT or mercaptoethanol addition [1], positions this compound as an essential tool for ribosomal structure-function investigations. Unlike EDTA chelation, which produces irreversible conformational changes, PHMB enables titratable, reversible manipulation. This scenario is particularly relevant for studies of ribosomal subunit assembly, antibiotic binding site accessibility, and translation initiation factor recruitment dynamics. Experimental protocols should include 5–15 mM MgCl₂, PHMB treatment followed by chymotrypsin probing, and DTT reversal controls.

Intracellular Sulfhydryl Group Quantification in Mammalian Cell Lines

Given that p-hydroxymercuribenzoate penetrates intact cells and inhibits intracellular nucleoside transport in a concentration-dependent manner across multiple mammalian cell lines (CHO, Novikoff hepatoma, L929, P388, L1210) with maximum inhibition achieved within 10–20 minutes at 37°C [1], this compound is optimally suited for intracellular sulfhydryl group quantification and nucleoside transporter studies. Unlike cell-impermeant PCMPS, pHMB accesses intracellular targets, making it the appropriate choice when membrane-permeable sulfhydryl blockade is required. Procurement specifications should confirm sodium salt form availability for aqueous solubility, and users should validate cell line-specific concentration-response relationships prior to critical experiments.

High-Potency Enzyme Inhibition for Mechanistic Studies Requiring Reversibility

For enzyme kinetic and mechanistic studies where high inhibitory potency must be combined with full reversibility, p-hydroxymercuribenzoate offers a unique profile supported by evidence from low molecular weight DNA polymerase studies showing that pHMB inhibition is completely reversed by equal concentrations of DTT [1], and from microsomal glucose-6-phosphatase work demonstrating mechanistic selectivity distinct from HgCl₂ [2]. This scenario is especially relevant for enzymes where broad sulfhydryl blockade by HgCl₂ produces confounding off-target effects. Users should incorporate DTT or mercaptoethanol reversal controls in all experimental designs and consider that pHMB may exhibit differential sensitivity against enzyme isoforms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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